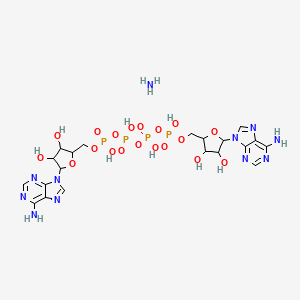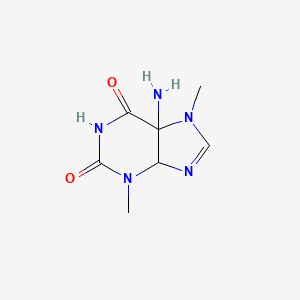![molecular formula C20H20ClNO2 B15132416 1'-Benzyl-8-chlorospiro[chroman-2,4'-piperidin]-4-one](/img/structure/B15132416.png)
1'-Benzyl-8-chlorospiro[chroman-2,4'-piperidin]-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’-Benzyl-8-chlorospiro[chroman-2,4’-piperidin]-4-one is a synthetic organic compound characterized by a spirocyclic structure. This compound features a chroman ring fused to a piperidine ring, with a benzyl group attached to the nitrogen atom of the piperidine ring and a chlorine atom at the 8-position of the chroman ring. The unique spirocyclic structure imparts distinct chemical and biological properties, making it a subject of interest in various fields of research.
Preparation Methods
The synthesis of 1’-Benzyl-8-chlorospiro[chroman-2,4’-piperidin]-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chroman Ring: The chroman ring can be synthesized through a cyclization reaction involving phenol derivatives and aldehydes under acidic conditions.
Spirocyclization: The chroman intermediate undergoes spirocyclization with a piperidine derivative in the presence of a suitable catalyst, such as a Lewis acid.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1’-Benzyl-8-chlorospiro[chroman-2,4’-piperidin]-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or chlorine positions, leading to the formation of various derivatives. Common reagents include alkyl halides, amines, and thiols.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research has focused on its potential as a therapeutic agent, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: The compound’s unique structure makes it valuable in the development of new materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 1’-Benzyl-8-chlorospiro[chroman-2,4’-piperidin]-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group and chlorine atom contribute to its binding affinity and specificity. The compound may modulate the activity of these targets through various pathways, leading to its observed biological effects. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications.
Comparison with Similar Compounds
1’-Benzyl-8-chlorospiro[chroman-2,4’-piperidin]-4-one can be compared with other spirocyclic compounds, such as:
6-Chlorospiro[chroman-4,4′-imidazolidine]-2′,5′-dione: This compound shares a similar chroman ring but differs in the attached spirocyclic structure and functional groups.
Indole Derivatives: Indole-based compounds, like indole-3-acetic acid, exhibit diverse biological activities and are structurally distinct from the chroman-piperidine framework.
The uniqueness of 1’-Benzyl-8-chlorospiro[chroman-2,4’-piperidin]-4-one lies in its specific spirocyclic structure and the presence of both benzyl and chlorine substituents, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C20H20ClNO2 |
|---|---|
Molecular Weight |
341.8 g/mol |
IUPAC Name |
1'-benzyl-8-chlorospiro[3H-chromene-2,4'-piperidine]-4-one |
InChI |
InChI=1S/C20H20ClNO2/c21-17-8-4-7-16-18(23)13-20(24-19(16)17)9-11-22(12-10-20)14-15-5-2-1-3-6-15/h1-8H,9-14H2 |
InChI Key |
PNHVFNXARSPXPK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC12CC(=O)C3=C(O2)C(=CC=C3)Cl)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(T-4)-Bis[|A-(hydroxy-|EO)benzeneacetato-|EO]magnesium](/img/structure/B15132355.png)




![(5S,8r,10r,13s,14s,17r)-17-ethynyl-17-hydroxy-13-methyl-2,4,5,7,8,9,10,11,12,14,15,16-dodecahydro-1h-cyclopenta[a]phenanthrene-3,6-dione](/img/structure/B15132373.png)

![azane;5-[2-[2-[2-[2,3-di(octadecanoyloxy)propoxy-hydroxyphosphoryl]oxyethylcarbamoyloxy]ethoxy]ethylamino]-2-[[4-[(2-imino-4-oxo-4aH-pteridin-6-yl)methylamino]benzoyl]amino]-5-oxopentanoic acid](/img/structure/B15132380.png)



